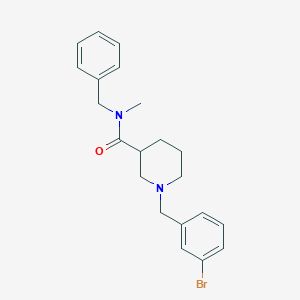![molecular formula C17H18N2O2 B246918 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246918.png)
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been found to have a wide range of biological effects.
作用機序
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to a wide range of biological effects. The activation of CB1 receptors in the brain leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, appetite, and pain perception. The activation of CB2 receptors in the immune system leads to the suppression of inflammation and the modulation of immune responses.
Biochemical and Physiological Effects:
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have anti-inflammatory and immunomodulatory effects in the immune system. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been shown to have analgesic effects in animal models of pain and has been suggested as a potential therapeutic agent for the treatment of chronic pain.
実験室実験の利点と制限
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool. It is a potent and selective agonist of the cannabinoid receptors, which allows for the study of the specific effects of cannabinoid receptor activation. It is also relatively stable and easy to synthesize, which makes it a convenient tool for laboratory experiments. However, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole also has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids. It may also have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole. One area of interest is the development of more selective agonists of the cannabinoid receptors that could be used as therapeutic agents. Another area of interest is the study of the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole on different physiological systems, such as the cardiovascular and respiratory systems. Finally, the development of more advanced methods for the synthesis of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds could facilitate further research in this area.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole is a synthetic cannabinoid that has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been found to have a wide range of biochemical and physiological effects and has been suggested as a potential therapeutic agent for the treatment of various diseases. While 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has several advantages as a research tool, it also has some limitations that need to be taken into account. Further research is needed to fully understand the effects of 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole and related compounds and to develop new therapeutic agents based on these compounds.
合成法
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-(2-methoxyphenyl)propan-2-ol with 3-bromopropylphenoxy benzene in the presence of a base to yield the intermediate 1-[3-(2-methoxyphenoxy)propyl]benzene. This intermediate is then reacted with 1H-indazole-3-carboxylic acid in the presence of a coupling agent to yield 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole.
科学的研究の応用
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has been widely used as a research tool to study the cannabinoid receptors and their signaling pathways. It has been used to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, inflammation, anxiety, and addiction. 1-[3-(2-methoxyphenoxy)propyl]-1H-indazole has also been used in studies to evaluate the potential therapeutic applications of cannabinoids in the treatment of various diseases.
特性
製品名 |
1-[3-(2-methoxyphenoxy)propyl]-1H-indazole |
|---|---|
分子式 |
C17H18N2O2 |
分子量 |
282.34 g/mol |
IUPAC名 |
1-[3-(2-methoxyphenoxy)propyl]indazole |
InChI |
InChI=1S/C17H18N2O2/c1-20-16-9-4-5-10-17(16)21-12-6-11-19-15-8-3-2-7-14(15)13-18-19/h2-5,7-10,13H,6,11-12H2,1H3 |
InChIキー |
FONHOINDPDZSHM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
正規SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)





![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)




![2-(4-morpholinyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazole](/img/structure/B246858.png)